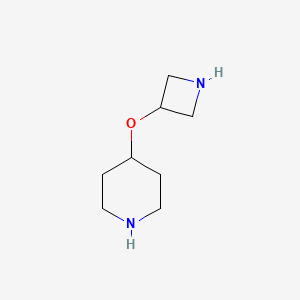

Piperidine, 4-(3-azetidinyloxy)-

Descripción general

Descripción

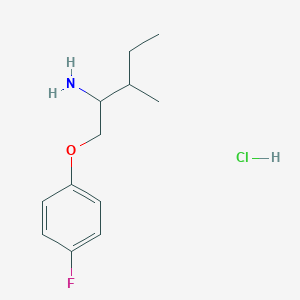

“Piperidine, 4-(3-azetidinyloxy)-” is an intermediate compound . Piperidine itself is an organic compound with the molecular formula (CH2)5NH. This heterocyclic amine consists of a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–). It is a colorless liquid with an odor described as objectionable, typical of amines .

Synthesis Analysis

Piperidine is produced by the hydrogenation of pyridine, usually over a molybdenum disulfide catalyst . A recent scientific literature review summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The authors combine three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .

Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The structural assignments and conformational analysis of the compounds were established based on spectral studies .

Chemical Reactions Analysis

Piperidines play a significant role in the pharmaceutical industry. The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Physical And Chemical Properties Analysis

Piperidine is a clear, colorless liquid that has a characteristic odor. It is miscible with water and many organic solvents, indicating its highly polar nature .

Aplicaciones Científicas De Investigación

Anticancer Agent Development

Piperidine derivatives, including “4-(Azetidin-3-yloxy)piperidine”, have been studied for their potential as anticancer agents. They have shown activity against various cancer cell lines, including breast, prostate, colon, lung, and ovarian cancers . The mechanisms involve the regulation of crucial signaling pathways such as STAT-3, NF-κB, PI3k/Aκt, and JNK/p38-MAPK, which are essential for cancer cell survival and proliferation .

Neuropharmacology

In neuropharmacological research, piperidine derivatives are explored for their potential effects on the central nervous system. They may play a role in the development of treatments for neurodegenerative diseases, such as Alzheimer’s, due to their ability to interact with various neurotransmitter systems .

Antimicrobial Applications

The antimicrobial properties of piperidine derivatives make them candidates for the development of new antibiotics. They have been tested against a range of bacterial and fungal strains, showing promise in combating drug-resistant infections .

Analgesic and Anti-inflammatory Drugs

Piperidine compounds are being investigated for their analgesic and anti-inflammatory properties. They could lead to the creation of new pain relievers and anti-inflammatory medications, potentially with fewer side effects than current options .

Cardiovascular Research

In cardiovascular research, “4-(Azetidin-3-yloxy)piperidine” derivatives may be used to study heart diseases. They could contribute to the understanding of cardiac function and the development of drugs to treat conditions like hypertension .

Pharmacokinetics and Drug Delivery

These compounds can enhance the bioavailability of drugs by acting as bio-enhancers. They improve the absorption and effectiveness of other pharmaceuticals, making them valuable in drug delivery systems .

Antiviral and Antimalarial Research

Piperidine derivatives are also being explored for their antiviral and antimalarial activities. They could lead to new treatments for viral infections and malaria, addressing the need for more effective therapies against these diseases .

Chemical Synthesis and Drug Design

Lastly, “4-(Azetidin-3-yloxy)piperidine” is used in chemical synthesis as a building block for creating a wide range of synthetic compounds. Its versatility makes it a valuable component in the drug design process, aiding in the creation of novel pharmaceuticals .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Piperidines are frequently found in natural products and are of importance to the pharmaceutical industry. A generally useful asymmetric route to enantiomerically enriched 3-substituted piperidines remains elusive . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Propiedades

IUPAC Name |

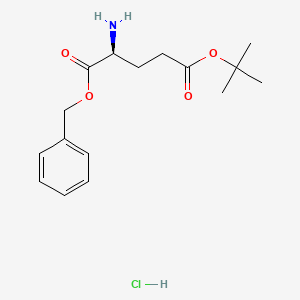

4-(azetidin-3-yloxy)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-3-9-4-2-7(1)11-8-5-10-6-8/h7-10H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVHLZMQGSBUWPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Piperidine, 4-(3-azetidinyloxy)- | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(8-Azabicyclo[3.2.1]octan-3-yl)(pyridin-2-yl)methanone hydrochloride](/img/structure/B1450517.png)

![Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1450524.png)